molecular formula C14H23NS B14553396 N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine CAS No. 62134-87-6

N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine

Cat. No.: B14553396
CAS No.: 62134-87-6
M. Wt: 237.41 g/mol
InChI Key: LOPFLRWGJSMRNH-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine is an organic compound that belongs to the class of amines It features a tert-butyl group, a methyl group, and a phenylsulfanyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a suitable precursor, such as 2-methyl-2-(phenylsulfanyl)propan-1-ol, under specific conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The phenylsulfanyl group may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

62134-87-6

Molecular Formula

C14H23NS

Molecular Weight

237.41 g/mol

IUPAC Name

N-tert-butyl-2-methyl-2-phenylsulfanylpropan-1-amine

InChI

InChI=1S/C14H23NS/c1-13(2,3)15-11-14(4,5)16-12-9-7-6-8-10-12/h6-10,15H,11H2,1-5H3

InChI Key

LOPFLRWGJSMRNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C)(C)SC1=CC=CC=C1

Origin of Product

United States

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